2-chloro-N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-nitrobenzamide
Overview
Description
This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, methoxy, and nitro groups, as well as a benzotriazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group into the benzene ring.
Chlorination: Introduction of the chloro groups.
Formation of Benzotriazole Moiety: Cyclization to form the benzotriazole ring.
Amidation: Formation of the amide bond.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, chlorinating agents for chlorination, and appropriate catalysts for cyclization and amidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of chloro groups with other substituents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the chloro groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows it to engage in various interactions, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide
- 2-chloro-N-(2-chloro-4-methylphenyl)acetamide
- 2-chloro-N-(4-chlorophenethyl)acetamide
Uniqueness
Compared to similar compounds, 2-chloro-N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-nitrobenzamide stands out due to the presence of the benzotriazole moiety and the combination of multiple functional groups
Properties
IUPAC Name |
2-chloro-N-[2-(3-chloro-4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N5O4/c1-11-7-18-19(26-27(25-18)12-4-6-20(32-2)16(23)8-12)10-17(11)24-21(29)14-5-3-13(28(30)31)9-15(14)22/h3-10H,1-2H3,(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNPFNONZZEXSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C4=CC(=C(C=C4)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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